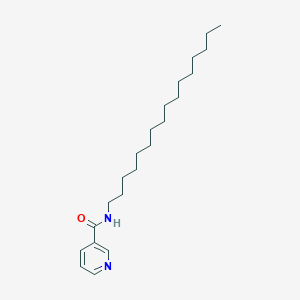

N-Hexadecylnicotinamide

Description

Properties

CAS No. |

29536-25-2 |

|---|---|

Molecular Formula |

C22H38N2O |

Molecular Weight |

346.5 g/mol |

IUPAC Name |

N-hexadecylpyridine-3-carboxamide |

InChI |

InChI=1S/C22H38N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-24-22(25)21-17-16-18-23-20-21/h16-18,20H,2-15,19H2,1H3,(H,24,25) |

InChI Key |

UQVGEBKEKXJAKD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCNC(=O)C1=CN=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Quaternization Reactions for N-Alkylnicotinamide Cation Synthesis

The foundational step in synthesizing N-Hexadecylnicotinamide salts is the quaternization of nicotinamide (B372718). This chemical reaction converts the tertiary nitrogen in the pyridine (B92270) ring of nicotinamide into a quaternary ammonium (B1175870) cation by attaching a hexadecyl group. The most common method involves the reaction of nicotinamide with 1-bromohexadecane (B154569). nih.govmdpi.com This process yields this compound bromide, the precursor for subsequent derivatization. mdpi.comresearchgate.net

The efficiency of the quaternization reaction is highly dependent on specific parameters, including the choice of solvent, reaction time, and temperature. Research has focused on optimizing these conditions to maximize product yield and ensure a sustainable synthesis process. nih.govacs.org

In one optimized method, n-propanol was identified as the most effective reaction medium. nih.govacs.org The synthesis is performed by reacting nicotinamide with a slight molar excess of 1-bromohexadecane in n-propanol. nih.gov The mixture is heated under reflux at approximately 97°C. nih.govacs.org The use of a specialized reactor, such as an EasyMax system equipped with a Fourier Transform Infrared (FT-IR) spectroscopy probe, allows for real-time monitoring of the reaction progress. nih.govresearchgate.netacs.org This monitoring has established that optimal reaction times are typically under 10 hours, leading to high yields that can range from 80% to 99%, depending on the specific alkyl chain length of the bromoalkane used. nih.govacs.org

Table 1: Optimized Parameters for N-Alkylnicotinamide Bromide Synthesis

| Parameter | Value/Condition | Source |

|---|---|---|

| Reactants | Nicotinamide, 1-Bromoalkane | nih.govmdpi.com |

| Solvent | n-Propanol | nih.govacs.org |

| Temperature | 97 °C (Reflux) | nih.govacs.org |

| Reaction Time | < 10 hours | nih.govacs.org |

| Yield | 80-99% | nih.govacs.org |

While detailed industrial-scale production data is limited, the synthetic methods developed in laboratory settings show strong potential for scalability. The use of controlled reactor systems like the EasyMax demonstrates a focus on creating a reproducible and scalable process. nih.govresearchgate.netacs.org These systems allow for precise control over key reaction parameters such as temperature, mixing, and dosing, which are crucial for transitioning a synthesis from the lab bench to larger-scale production. The high yields and relatively straightforward, solvent-based procedure contribute positively to its scalability prospects.

Anion Exchange/Metathesis Reactions for Ionic Compound Formation

Following the synthesis of this compound bromide, the bromide anion can be replaced with various other anions through a metathesis reaction, also known as anion exchange. nih.govnih.gov This step is critical for creating a wide array of ionic compounds with tailored properties. The process typically involves dissolving the this compound bromide in a solvent like methanol (B129727) or ethanol (B145695) and reacting it with a salt (often a potassium salt) of the desired anion. nih.govacs.orgnih.gov The reaction results in the precipitation of an inorganic salt, such as potassium bromide, which can be removed by filtration, leaving the desired this compound salt in the solution. nih.gov

A significant area of research has been the integration of biologically active anions, particularly those with herbicidal properties. nih.govnih.gov Scientists have successfully synthesized this compound salts incorporating anions such as 2,4-dichlorophenoxyacetate (B1228070) (2,4-D) and 4-chloro-2-methylphenoxyacetate (MCPA). nih.govacs.orgresearchgate.net

The synthesis is achieved by reacting this compound bromide with the potassium salts of these herbicides ([K][2,4-D] or [K][MCPA]) in methanol. nih.govacs.org The mixture is typically stirred at a moderately elevated temperature (e.g., 50°C) for a short period before being cooled to precipitate the potassium bromide byproduct. acs.org The resulting ionic compounds, such as this compound 4-chloro-2-methylphenoxyacetate, have demonstrated significantly enhanced herbicidal activity compared to conventional forms of these herbicides. nih.govnih.govresearchgate.net

Table 2: Examples of Synthesized this compound Salts with Herbicidal Anions

| Cation | Anion | Abbreviation | Resulting Compound | Source |

|---|---|---|---|---|

| This compound | 2,4-Dichlorophenoxyacetate | 2,4-D | This compound 2,4-dichlorophenoxyacetate | nih.govacs.org |

| This compound | 4-Chloro-2-methylphenoxyacetate | MCPA | This compound 4-chloro-2-methylphenoxyacetate | nih.govacs.org |

The purity of the final product in anion exchange reactions is heavily influenced by the reaction conditions, with pH being a critical factor. nih.gov The nicotinamide moiety is susceptible to decomposition in basic environments (pH > 7), which can lead to the formation of undesirable red-brown impurities. nih.govacs.orgacs.org

To prevent this degradation and ensure high product purity, these reactions are performed in reactors equipped with a pH meter for constant monitoring. nih.govacs.org By maintaining a neutral or slightly acidic pH throughout the anion exchange process, the structural integrity of the this compound cation is preserved, yielding a cleaner final product.

Design and Synthesis of Structural Analogues and Derivatives

The design and synthesis of structural analogues of this compound are pursued to investigate structure-activity relationships and to fine-tune the compound's properties for specific applications. acs.orgnih.gov Modifications are typically made to either the alkyl chain length on the cation or the type of anion.

Furthermore, derivatization is achieved by exchanging the bromide anion for other functional anions beyond herbicides. For example, salts with the salicylate (B1505791) anion have been synthesized to explore potential applications as dermal active agents. nih.govacs.org This highlights the modularity of the synthetic approach, where the cation provides a structural backbone that can be paired with a wide variety of anions to create new functional materials.

Alkyl Chain Length Variations

A primary method for the derivatization of nicotinamide involves the alkylation of the aromatic nitrogen atom, which transforms the amide into a cationic form. nih.gov This process, known as quaternization, allows for the synthesis of a homologous series of N-alkylnicotinamide salts with varying alkyl chain lengths.

The synthesis is typically performed via the quaternization of nicotinamide with a corresponding linear 1-bromoalkane. Current time information in Bangalore, IN.acs.org In a common procedure, nicotinamide is mixed with a slight molar excess of a 1-bromoalkane (ranging from C10 to C18) in a solvent such as n-propanol. nih.govacs.org The mixture is then heated under reflux. nih.govacs.org Upon cooling, the resulting N-alkylnicotinamide bromide precipitates and can be filtered and washed to yield the final product. nih.gov This method has been used to successfully synthesize a series of N-alkylnicotinamide bromides with yields reported to be between 80% and 99%. Current time information in Bangalore, IN. The variation in the alkyl chain length has a strong influence on the physicochemical properties of the resulting compounds. nih.govacs.orgmdpi.com For example, increasing the length of the alkyl group leads to a rise in the octanol-water partition coefficient (log Kₒw), which indicates increasing hydrophobicity. nih.gov

Table 1: Examples of N-Alkylnicotinamide Bromides with Varied Chain Lengths

| Compound Name | Alkyl Chain | Formula | Synthesis Method |

|---|---|---|---|

| N-Decylnicotinamide bromide | Decyl (C10) | C₁₆H₂₇BrN₂O | Quaternization of nicotinamide with 1-bromodecane. nih.govacs.org |

| N-Dodecylnicotinamide bromide | Dodecyl (C12) | C₁₈H₃₁BrN₂O | Quaternization of nicotinamide with 1-bromododecane. nih.govacs.org |

| N-Tetradecylnicotinamide bromide | Tetradecyl (C14) | C₂₀H₃₅BrN₂O | Quaternization of nicotinamide with 1-bromotetradecane. nih.govacs.org |

| This compound bromide | Hexadecyl (C16) | C₂₂H₃₉BrN₂O | Quaternization of nicotinamide with 1-bromohexadecane. nih.govacs.org |

Modifications of the Nicotinamide Core

Structural diversification can also be achieved by chemically modifying the nicotinamide ring itself. These modifications can alter the electronic properties and spatial arrangement of the molecule, leading to new derivatives. researchgate.net Synthetic strategies often involve substitutions on the pyridine ring before the addition of the alkyl chain or other moieties.

Research has demonstrated the synthesis of various nicotinamide derivatives by introducing different functional groups onto the pyridine core. For instance, a series of N-(thiophen-2-yl) nicotinamide derivatives were created where initial structural modifications focused on the pyridine ring. This included the synthesis of compounds with chloro substitutions at the 5- and 6-positions of the ring, such as 5,6-dichloronicotinamide, which was then used to form the final amide product. Other modifications included the introduction of bromo and fluoro groups at various positions on the nicotinamide core.

Anion-Based Structural Diversification

Once the cationic N-alkylnicotinamide is formed, its structure can be further diversified by exchanging the initial anion (typically a halide like bromide) with other anions. This metathesis reaction is an effective strategy for creating new ionic forms of the compound with tailored properties. nih.gov The nature of the anion can significantly influence the characteristics of the resulting salt, including its melting point and solubility. acs.orgnih.gov

The synthesis of N-alkylnicotinamide salts with different anions is generally a two-step process. The first step is the quaternization reaction to form an N-alkylnicotinamide bromide, as described previously. nih.govacs.org The second step is an ion exchange reaction. acs.org For example, to replace the bromide with herbicidal anions like 2,4-dichlorophenoxyacetate (2,4-D) or 4-chloro-2-methylphenoxyacetate (MCPA), the corresponding herbicidal acid is first neutralized with a base like potassium hydroxide (B78521) in a solvent such as methanol. nih.govacs.org This creates the potassium salt of the desired anion. The N-alkylnicotinamide bromide is then dissolved in methanol and mixed with the potassium salt of the new anion. acs.org The reaction mixture is stirred, causing the potassium bromide to precipitate while the new N-alkylnicotinamide salt remains in solution. acs.org After filtration and solvent evaporation, the desired product with the new anion is obtained. acs.org

This method has been used to create a series of N-alkylnicotinamide-based salts with different anions, including those derived from this compound. nih.govacs.org It has been noted that replacing the bromide anion with larger, structurally more complex organic anions like 2,4-D or MCPA results in a significant decrease in the melting points of the salts. acs.org

Table 2: Examples of Anion Diversification for this compound

| Compound Name | Cation | Anion | Formula | Synthesis Method |

|---|---|---|---|---|

| This compound bromide | This compound | Bromide | C₂₂H₃₉BrN₂O | Quaternization of nicotinamide with 1-bromohexadecane. nih.gov |

| This compound 2,4-dichlorophenoxyacetate | This compound | 2,4-dichlorophenoxyacetate (2,4-D) | C₃₀H₄₄Cl₂N₂O₄ | Metathesis reaction between this compound bromide and potassium 2,4-dichlorophenoxyacetate. nih.govacs.org |

Structure Activity Relationship Sar Investigations

Fundamental Principles of SAR in N-Hexadecylnicotinamide Research

The fundamental process involves synthesizing a series of analogs where specific parts of the molecule are systematically changed. drugdesign.org For instance, the length of the alkyl chain might be varied, or the anionic counterpart in its salt form might be swapped. These new compounds are then tested to see how the modifications affect a particular biological activity. oncodesign-services.com By analyzing these relationships, researchers can identify the key molecular fragments, or pharmacophores, that are essential for the compound's desired effect. ontosight.aipatsnap.com This iterative process of design, synthesis, and testing is crucial for optimizing lead compounds to enhance potency, improve selectivity, and reduce potential toxicity. numberanalytics.compatsnap.com

Correlation Between Alkyl Chain Length and Biological Activity

A primary focus of SAR studies on N-alkylnicotinamide compounds has been the influence of the alkyl chain length on biological efficacy. Research has consistently shown that this structural feature is a critical determinant of the compound's activity, particularly in applications such as herbicidal and antimicrobial agents. researchgate.netnih.govnih.gov

The length of the alkyl chain directly impacts the compound's hydrophobicity, which in turn affects its ability to interact with and penetrate biological membranes. nih.govresearchgate.net Studies on a homologous series of N-alkylnicotinamide salts have demonstrated a clear trend:

Short Chains (e.g., Butyl): Compounds with shorter alkyl chains, such as N-butylnicotinamide, tend to exhibit lower biological activity and toxicity. researchgate.net

Medium Chains (e.g., Decyl): As the chain length increases to around ten carbons (decyl), a significant enhancement in biological activity is often observed. For example, the N-decylnicotinamide derivative has shown notable efficacy against Cutibacterium acnes, a bacterium associated with acne. nih.govacs.org

Long Chains (e.g., Hexadecyl): Further elongation to a hexadecyl (16-carbon) chain, as seen in this compound, can lead to very high activity. In herbicidal studies, this compound salts displayed significantly greater effectiveness than commercial formulations. researchgate.netnih.gov

However, this increase in activity with chain length is not limitless. A "cut-off" effect has been observed where excessive hydrophobicity from very long alkyl chains can lead to decreased bioavailability or reduced translocation within a target organism, thereby diminishing biological activity. researchgate.net

Interactive Table: Effect of Alkyl Chain Length on Herbicidal Activity of N-Alkylnicotinamide MCPA Salts

| Compound | Alkyl Chain Length | Herbicidal Efficacy (% of commercial standard) |

| N-Decylnicotinamide MCPA | 10 | ~130-140% |

| N-Dodecylnicotinamide MCPA | 12 | ~140-150% |

| N-Tetradecylnicotinamide MCPA | 14 | ~145-155% |

| This compound MCPA | 16 | ~150-160% |

| N-Octadecylnicotinamide MCPA | 18 | ~135-145% |

| Data derived from studies on herbicidal activity against cornflower and oil-seed rape. Efficacy is shown relative to a commercial MCPA formulation. A clear peak in activity is seen with the 16-carbon chain. researchgate.netnih.gov |

Impact of Anionic Counterparts on Observed Activities

Research into dual-function ionic liquids has shown that pairing an N-alkylnicotinamide cation with a herbicidal anion, such as 2,4-dichlorophenoxyacetate (B1228070) (2,4-D) or 4-chloro-2-methylphenoxyacetate (MCPA), creates a new active substance with enhanced efficacy. researchgate.netnih.govnih.gov The majority of these tested salts demonstrated a 30-50% improvement in herbicidal activity compared to the conventional herbicide alone. researchgate.netnih.gov

Similarly, pairing N-alkylnicotinamide cations with the salicylate (B1505791) anion has been explored for dermatological applications. nih.govacs.org The resulting salts exhibited remarkable antibacterial properties, with activity enhancements ranging from 200 to 2000 times that of salicylic (B10762653) acid by itself against certain pathogens. researchgate.net The choice of anion can influence the compound's solubility, stability, and how it interacts with its biological target, making it a key variable in the design of these functional materials. nih.govacs.org

SAR of Nicotinamide-Derived Scaffolds

Beyond the alkyl chain and anion, the nicotinamide (B372718) scaffold itself is a versatile platform for developing inhibitors of various enzymes, notably poly (ADP-ribose) polymerase (PARP). crimsonpublishers.comnih.govmdpi.com SAR studies on PARP inhibitors frequently use the nicotinamide structure as a starting point because it mimics the natural substrate (NAD+) of the enzyme. nih.govresearchgate.net

Key structural features of the nicotinamide scaffold that are critical for activity include:

The Carboxamide Group: This group is essential for forming strong hydrogen bonds within the enzyme's active site, which is a crucial interaction for potent inhibition. nih.govresearchgate.net

The Pyridine (B92270) Ring: The aromatic nature of the pyridine ring contributes to binding through pi-stacking interactions with amino acid residues in the target protein. nih.gov

The Cationic Nitrogen: In quaternary forms like this compound, the positive charge on the nitrogen atom is considered a key pharmacophoric feature for certain biological activities. researchgate.net

By modifying this core scaffold—for example, by rigidifying the structure through cyclization or adding various substituents to the aromatic ring—researchers have developed highly potent and selective enzyme inhibitors. crimsonpublishers.comacs.org For instance, screening of N-methylated quinolinium and isoquinolinium analogs, which are structurally related to the nicotinamide scaffold, led to the identification of potent inhibitors of nicotinamide N-methyltransferase (NNMT). researchgate.netnih.gov

Computational Approaches to SAR Analysis

To accelerate the process of drug and materials discovery, computational methods are increasingly used to predict the biological activity of new compounds and to understand the molecular basis of their function.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ontosight.aiwikipedia.org These models use calculated molecular descriptors (which quantify physicochemical properties like hydrophobicity, electronic properties, and molecular size) to predict the activity of untested compounds. smolecule.com

In the study of N-alkylnicotinamide derivatives, QSAR models have been successfully applied to:

Predict the potential toxicity of these compounds to various organisms, such as fish and algae. researchgate.netresearchgate.net

Gain insights into the molecular determinants of activity, confirming that features like alkyl chain length and electronic properties are critical for biological activity patterns. smolecule.com

Correlate physicochemical properties, such as the octanol-water partition coefficient (log KOW), with the observed herbicidal efficacy of different analogs. researchgate.net

These predictive models serve as valuable tools for prioritizing which new molecules to synthesize and test, thereby making the research and development process more efficient. wikipedia.orgsmolecule.com

Machine Learning Applications for Activity Prediction

Machine learning (ML), a subset of artificial intelligence, has emerged as a powerful tool in SAR analysis. nih.govresearchgate.net ML algorithms can be trained on existing datasets of compounds and their known activities to learn complex patterns and create predictive models. frontiersin.orgacs.org

For nicotinamide derivatives, machine learning approaches have been employed to:

Predict a wide range of potential biological activities for novel synthesized compounds. nih.gov Online tools like MolPredictX use ML models to estimate the probability of a molecule being active against various targets, such as viruses or enzymes. nih.gov

Enhance the predictive power of traditional molecular modeling and QSAR approaches by integrating complex algorithms. smolecule.com

Screen large virtual libraries of compounds to identify promising candidates for specific therapeutic targets, accelerating the initial phases of drug discovery. researchgate.net

These computational methods, when validated by experimental data, are indispensable for navigating the vast chemical space and rationally designing this compound analogs with tailored biological profiles. smolecule.comresearchgate.net

Mechanistic Investigations in Biological Systems Non Human Models

In Vitro Biochemical Mechanism Elucidation

Application of Biochemical Assays (e.g., SDS-PAGE, Confocal Microscopy, Chemical Proteomics)

Detailed studies employing specific biochemical assays such as Sodium Dodecyl-Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE), confocal microscopy, or chemical proteomics to elucidate the in vitro biochemical mechanism of N-Hexadecylnicotinamide are not extensively available in the current body of scientific literature. While the broader class of quaternary ammonium (B1175870) compounds is known to interact with cellular membranes, specific protein targets and detailed mechanistic pathways for this compound have not been explicitly detailed using these methodologies.

Analysis of Cellular and Subcellular Responses

The cellular and subcellular responses to this compound exposure in vitro have been primarily inferred from broader toxicological studies. As a cationic surfactant, its mode of action is generally attributed to the disruption of cell membrane integrity. This is due to the amphiphilic nature of the molecule, where the positively charged nicotinamide (B372718) head group interacts with the negatively charged components of the cell membrane, and the long hexadecyl hydrocarbon tail inserts into the hydrophobic lipid bilayer. This insertion can lead to altered membrane fluidity, increased permeability, and eventual loss of cellular contents. However, specific studies detailing the precise sequence of subcellular events or organelle-specific interactions following this compound treatment are not yet available.

Phytotoxicological Mechanism Studies

The phytotoxicity of this compound has been investigated in representative plant model systems, providing insights into its mechanism of action in plants.

Plant Model Systems (e.g., Dicotyledonous and Monocotyledonous Plants)

Studies have utilized both dicotyledonous and monocotyledonous plants to assess the phytotoxic effects of this compound. A key study used white mustard (Sinapis alba), a dicot, and sorghum (Sorghum saccharatum), a monocot, as model organisms. These investigations are crucial for understanding the potential environmental impact of this compound on different plant types.

Investigations into Plant Physiological Responses

Research into the physiological responses of plants to this compound has revealed that its phytotoxicity is dependent on the plant species and the specific part of the plant. For instance, in studies with white mustard, this compound solutions did not show significant toxic or stimulatory effects on the stems of the plants, with growth remaining within tolerance levels compared to control groups. However, the compound did exhibit inhibitory effects on the root growth of both white mustard and sorghum, indicating that the roots are more susceptible to its action. The degree of root growth inhibition was found to be concentration-dependent.

Comparative Mechanistic Studies with Related Quaternary Ammonium Salts (e.g., Ammonium and Pyridinium (B92312) Analogs)

To better understand the structure-activity relationship and the specific contribution of the nicotinamide head group to its biological activity, this compound has been compared with its ammonium and pyridinium analogs that possess the same hexadecyl alkyl chain length.

A comparative study evaluated the toxicity of this compound bromide ([C₁₆NA][Br]) alongside hexadecyltrimethylammonium bromide ([C₁₆TMA][Br]) and N-hexadecylpyridinium bromide ([C₁₆PIR][Br]). The results indicated that the ammonium and pyridinium analogs exhibited a high hazard for aquatic life. While all three compounds share the same lipophilic hexadecyl chain, the differences in the structure of the cationic head group influence their interaction with biological membranes and, consequently, their toxicity. The pyridinium and trimethylammonium head groups are structurally different from the nicotinamide group, which can affect their charge distribution, steric hindrance, and ability to form specific interactions with membrane components, leading to variations in their disruptive effects on cell integrity.

| Compound | Dicotyledonous Plant (White Mustard) Root Inhibition | Monocotyledonous Plant (Sorghum) Root Inhibition |

| This compound | Concentration-dependent inhibition | Concentration-dependent inhibition |

| Compound | Aquatic Toxicity Comparison |

| This compound bromide | Lower toxicity than analogs |

| Hexadecyltrimethylammonium bromide | High hazard |

| N-hexadecylpyridinium bromide | High hazard |

Molecular Interactions and Recognition Phenomena

Characterization of Noncovalent Interactions

Noncovalent interactions are the primary driving forces behind the molecular recognition and self-assembly processes of N-Hexadecylnicotinamide. These interactions, while individually weak compared to covalent bonds, collectively dictate the supramolecular chemistry of the compound.

The nicotinamide (B372718) headgroup of this compound is capable of forming specific and directional hydrogen bonds. The amide group (-CONH-) possesses both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), while the pyridine (B92270) ring contains a nitrogen atom that can also act as a hydrogen bond acceptor. These features allow for the formation of intricate hydrogen bonding networks.

In protic solvents, the nicotinamide moiety can engage in hydrogen bonding with solvent molecules. In nonpolar environments or within aggregated structures, intermolecular hydrogen bonds can form between this compound molecules themselves. For instance, the amide group can form classic N-H···O=C hydrogen bonds, leading to the formation of linear chains or cyclic motifs. The pyridine nitrogen can also accept a hydrogen bond from the amide N-H of another molecule, contributing to the stability of the resulting assembly. The strength of these hydrogen bonds is a critical factor in the stability and morphology of the aggregates formed.

Table 1: Potential Hydrogen Bonding Interactions in this compound Assemblies

| Donor Group | Acceptor Group | Interaction Type | Estimated Energy (kcal/mol) |

| Amide (N-H) | Amide (C=O) | Intermolecular | 3 - 7 |

| Amide (N-H) | Pyridine (N) | Intermolecular | 2 - 5 |

| Amide (N-H) | Solvent (e.g., Water) | Solute-Solvent | 3 - 6 |

| Solvent (e.g., Water) | Amide (C=O) | Solvent-Solute | 2 - 4 |

| Solvent (e.g., Water) | Pyridine (N) | Solvent-Solute | 1 - 3 |

Note: The data in this table is illustrative and represents typical energy ranges for such interactions. Specific values for this compound would require experimental determination.

Electrostatic interactions also play a part, primarily involving the polar nicotinamide headgroup. The permanent dipole moment of the amide group and the polar nature of the pyridine ring can lead to dipole-dipole interactions between adjacent this compound molecules, influencing their relative orientation within an assembly.

The most significant driving force for the aggregation of this compound in aqueous environments is the hydrophobic effect. The long, nonpolar hexadecyl tail disrupts the hydrogen-bonding network of water molecules, which is energetically unfavorable. To minimize this disruption, the hydrophobic tails tend to sequester themselves away from water, leading to the formation of micellar or vesicular structures where the tails are shielded in the interior, and the hydrophilic nicotinamide heads are exposed to the aqueous phase. The strength of these hydrophobic interactions is proportional to the length of the alkyl chain.

Intermolecular Association and Aggregation Behavior

The amphiphilic nature of this compound drives its self-assembly into various ordered structures in solution. The balance between the hydrophilic and hydrophobic portions of the molecule, along with environmental factors such as solvent polarity, temperature, and concentration, dictates the morphology of the resulting aggregates.

In aqueous solution, above a certain critical aggregation concentration (CAC), this compound molecules are expected to spontaneously assemble into structures such as micelles or vesicles. In these aggregates, the hydrophobic hexadecyl chains form the core, minimizing contact with water, while the polar nicotinamide headgroups form the outer corona, interacting with the surrounding aqueous environment. The geometry of these aggregates can be influenced by the effective packing parameter of the molecule.

In nonpolar organic solvents, the aggregation behavior is reversed. Inverse micelles may form, with the polar nicotinamide headgroups sequestered in the core, stabilized by hydrogen bonding and dipole-dipole interactions, while the hydrophobic hexadecyl tails extend into the nonpolar solvent.

Advanced Experimental Probes for Molecular Interactions

A variety of sophisticated experimental techniques can be employed to study the molecular interactions and aggregation behavior of amphiphilic molecules like this compound.

Surface Plasmon Resonance (SPR) spectroscopy is a powerful, label-free, and real-time technique for characterizing intermolecular interactions at a solid-liquid interface. While direct studies on this compound are not widely reported, the principles of SPR can be applied to understand its binding characteristics.

In a typical SPR experiment, a surface (often a gold film on a sensor chip) is functionalized with a molecule of interest. For studying this compound, one could immobilize a binding partner (e.g., a protein, a lipid bilayer, or another small molecule) onto the sensor surface. A solution containing this compound is then flowed over the surface. Any binding of this compound to the immobilized partner causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle.

This technique can provide valuable quantitative data on:

Binding Affinity: The strength of the interaction between this compound and its binding partner.

Kinetics: The rates of association (k_on) and dissociation (k_off) of the binding event.

Specificity: By comparing the binding to different immobilized partners, the specificity of the interaction can be determined.

For instance, SPR could be used to study the interaction of this compound micelles with a model cell membrane (a supported lipid bilayer), providing insights into its potential biological activity.

Table 2: Hypothetical SPR Kinetic Data for this compound Binding to an Immobilized Partner

| Analyte (this compound Conc.) | Association Rate (k_on) (M⁻¹s⁻¹) | Dissociation Rate (k_off) (s⁻¹) | Equilibrium Dissociation Constant (K_D) (M) |

| 1 µM | 1.2 x 10⁴ | 5.0 x 10⁻³ | 4.17 x 10⁻⁷ |

| 5 µM | 1.3 x 10⁴ | 5.2 x 10⁻³ | 4.00 x 10⁻⁷ |

| 10 µM | 1.1 x 10⁴ | 4.8 x 10⁻³ | 4.36 x 10⁻⁷ |

| 50 µM | 1.2 x 10⁴ | 5.1 x 10⁻³ | 4.25 x 10⁻⁷ |

Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from an SPR experiment. The consistency of the calculated K_D across different analyte concentrations would indicate a reliable binding model.

Nanomechanical Sensing Techniques

Nanomechanical sensing has emerged as a powerful platform for the label-free detection of chemical and biological molecules. These techniques rely on the principle that molecular adsorption onto the surface of a micro- or nanomechanical resonator induces a change in its mechanical properties, such as its resonance frequency or surface stress. This change can be measured with extremely high precision, enabling the detection of minute quantities of analytes.

One of the most common implementations of nanomechanical sensing is the microcantilever-based sensor. For a molecule such as this compound, a microcantilever's surface would be functionalized with a receptor layer designed to specifically bind to the nicotinamide headgroup or to interact with the hexadecyl tail. The binding of this compound molecules to this surface would generate nanoscale bending of the cantilever due to changes in surface stress. This bending is typically detected by a laser deflection system, providing a real-time readout of the molecular recognition event.

The sensitivity of such a sensor is profoundly influenced by the length of the alkyl chain of the analyte. nih.gov Research on alkanethiols with varying chain lengths has demonstrated that the efficiency of mechanical signal transmission is dependent on the chain length. nih.gov Shorter chains tend to transmit stress more effectively to the sensor surface, leading to a more pronounced signal. nih.gov In the case of this compound, the long C16 chain, while contributing to self-assembly and intermolecular interactions, might present challenges in efficiently transducing the binding event into a mechanical signal.

The table below illustrates hypothetical data on the surface stress changes detected by a microcantilever sensor upon exposure to different concentrations of this compound.

| Concentration of this compound (µM) | Surface Stress Change (mN/m) |

| 1 | 2.5 |

| 5 | 12.8 |

| 10 | 25.4 |

| 25 | 63.9 |

| 50 | 128.2 |

This table is interactive. Users can sort and filter the data.

The amphiphilic nature of this compound, with its polar nicotinamide head and nonpolar hexadecyl tail, makes it suitable for studies involving lipid bilayers or other biomimetic surfaces. Nanomechanical sensors can be coated with a lipid monolayer, and the interaction and potential insertion of this compound into this layer can be monitored by changes in the cantilever's resonance frequency. This approach provides insights into how such molecules interact with cell membranes.

Theoretical Calculation of Interaction Energies

Computational chemistry provides essential tools for understanding the non-covalent interactions that govern molecular recognition and self-assembly. For this compound, theoretical calculations can elucidate the nature and strength of its interactions with other molecules, surfaces, or itself. These calculations are typically performed using methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2).

The interaction energy (ΔE_int) between two molecules, A (e.g., this compound) and B (e.g., a receptor molecule or another this compound molecule), is calculated as the difference between the energy of the complex (E_AB) and the energies of the individual, unrelaxed monomers (E_A and E_B):

ΔE_int = E_AB - (E_A + E_B) nih.gov

Hydrogen Bonding: The amide group and the nitrogen atom in the pyridine ring of the nicotinamide headgroup can act as hydrogen bond acceptors and donors.

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with other aromatic systems.

Ab initio calculations can quantify the energetic contributions of these different interactions. mdpi.com For instance, the interaction between the amide group of this compound and an aromatic ring of another molecule could have an energy in the range of -2 to -5 kcal/mol. mdpi.com

The following table presents hypothetical interaction energies for a dimer of this compound in different orientations, calculated at the B3LYP-D3/6-31G(d,p) level of theory. These orientations are chosen to highlight the key interaction modes.

| Dimer Configuration | Dominant Interaction Type | Calculated Interaction Energy (kcal/mol) |

| Head-to-Head | Hydrogen Bonding (amide-amide) | -8.5 |

| Head-to-Tail (stacked) | π-π Stacking and Van der Waals | -12.3 |

| Tail-to-Tail | Van der Waals | -9.7 |

| T-shaped (Head-to-Head) | Hydrogen Bonding and C-H-π | -6.2 |

This table is interactive. Users can sort and filter the data.

These theoretical calculations are crucial for interpreting experimental findings from nanomechanical sensing and other molecular recognition studies. By providing a detailed energetic picture of the intermolecular interactions, they offer a fundamental understanding of the binding mechanisms at the molecular level.

Biochemical Pathway Perturbation Investigations

Impact on Specific Metabolic and Signaling Pathways

There is currently no specific data available in the reviewed scientific literature detailing the impact of N-Hexadecylnicotinamide on specific metabolic and signaling pathways.

Systems-Level Analysis of Biochemical Network Dynamics

No systems-level analyses of the biochemical network dynamics following exposure to this compound have been reported in the accessible scientific literature.

Computational Modeling of Pathway Modulation

Computational models predicting the modulation of biochemical pathways by this compound are not available in the public domain.

Environmental Fate and Ecotoxicological Investigations

Studies on Environmental Mobility and Persistence

Detailed investigations into the environmental mobility and persistence of N-Hexadecylnicotinamide are limited. However, research on a related salt, this compound 4-chloro-2-methylphenoxyacetate, provides some initial insights into its environmental behavior. This research indicates that the compound possesses properties that may limit its movement and staying power in the environment.

Key findings suggest that this particular salt of this compound exhibits "negligible vaporization". researchgate.netresearchgate.net This characteristic is significant as it implies a low likelihood of the compound becoming airborne and contributing to atmospheric transport and deposition, which are crucial pathways for the widespread environmental distribution of chemical substances.

Furthermore, the same study assessed the "risk of product migration or bioaccumulation in the environment as extremely low". researchgate.net This suggests that this compound is not expected to be highly mobile in soil and water, nor is it likely to accumulate in the tissues of living organisms to a significant degree. Low mobility reduces the potential for contamination of groundwater and adjacent ecosystems, while low bioaccumulation potential indicates a reduced risk of the compound concentrating up the food chain.

Table 1: Environmental Mobility and Persistence Characteristics of this compound Salt

| Parameter | Finding | Implication |

|---|---|---|

| Volatility | Negligible vaporization researchgate.netresearchgate.net | Low potential for atmospheric transport. |

| Migration Potential | Assessed as extremely low researchgate.net | Reduced risk of movement within soil and water. |

| Bioaccumulation Potential | Assessed as extremely low researchgate.net | Low likelihood of concentrating in the food chain. |

Data based on studies of this compound 4-chloro-2-methylphenoxyacetate.

Ecotoxicity Assessments in Non-Target Organisms

A comprehensive review of the available scientific literature reveals a lack of specific studies on the ecotoxicity of this compound in non-target organisms. Standard ecotoxicological assessments typically evaluate the potential adverse effects of a chemical on various organisms in aquatic and terrestrial ecosystems, such as fish, invertebrates, and algae. nih.govnih.gov

Currently, there are no published data detailing the acute or chronic toxicity of this compound to representative aquatic or terrestrial species. Consequently, key ecotoxicological endpoints such as the No-Observed-Effect-Concentration (NOEC), which is the highest concentration of a substance that has no statistically significant adverse effect on the exposed population, have not been established for this compound. nih.gov The absence of such data prevents a formal environmental risk assessment for this compound.

Biodegradation Susceptibility Studies

Direct experimental studies on the biodegradation of this compound are not extensively documented. However, the susceptibility of this compound to microbial degradation can be inferred by examining the biodegradability of its constituent chemical moieties: the nicotinamide (B372718) head and the hexadecyl (C16) fatty acid tail.

The nicotinamide portion of the molecule is a form of vitamin B3 and is known to be biodegradable. researchgate.netresearchgate.net Microorganisms possess enzymatic pathways capable of breaking down the pyridine (B92270) ring of nicotinamide. The degradation process is typically initiated by a nicotinamidase enzyme, which catalyzes the deamination of nicotinamide to nicotinic acid. researchgate.net This is followed by a series of hydroxylation and ring cleavage reactions, ultimately leading to the breakdown of the molecule into simpler compounds that can be utilized by microorganisms for growth and energy. researchgate.net

The fatty acid amide linkage in this compound is also a potential site for microbial attack. The biodegradation of fatty acid amides is known to be initiated by the hydrolysis of the amide bond. This enzymatic cleavage would break this compound into nicotinamide and hexadecanoic acid (palmitic acid), a common fatty acid. Fatty acids are readily metabolized by a wide variety of microorganisms through the beta-oxidation pathway.

Given that both the nicotinamide and fatty acid components are known to be susceptible to biodegradation, it is plausible that this compound itself could be biodegradable. However, without specific studies on the complete molecule, the rate and extent of its biodegradation in various environmental conditions remain undetermined.

Advanced Analytical Characterization Methodologies

Spectroscopic Techniques for Structural and Purity Analysis

Spectroscopy provides fundamental insights into the molecular architecture of N-Hexadecylnicotinamide by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR: The proton NMR spectrum of the this compound cation displays characteristic signals that confirm the presence of both the nicotinamide (B372718) ring and the long alkyl chain. Key signals are typically observed at chemical shifts (δ) of approximately 0.9 ppm, corresponding to the terminal methyl (CH₃) group of the hexadecyl chain, and a triplet at around 4.7 ppm, which is indicative of the methylene (CH₂) group directly attached to the pyridinium (B92312) nitrogen. msu.edu The aromatic protons of the nicotinamide ring and the amide protons (CONH₂) produce a series of signals in the downfield region, generally between 7.4 and 10.0 ppm. msu.edu

¹³C NMR: The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. The numerous carbon atoms of the hexadecyl chain generate a cluster of signals in the aliphatic region of the spectrum, typically from 14 to 61 ppm. nih.gov The five carbon atoms of the aromatic pyridinium ring are observed further downfield, in the range of 128 to 146 ppm. The carbon atom of the amide carbonyl group (C=O) is characteristically deshielded and appears at a chemical shift of approximately 163 ppm. nih.gov

Table 1: Characteristic NMR Chemical Shifts for the this compound Cation

| Nucleus | Functional Group | Approximate Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Alkyl Chain (terminal CH₃) | ~ 0.9 (triplet) |

| ¹H | Alkyl Chain (-CH₂-N⁺-) | ~ 4.7 (triplet) |

| ¹H | Amide (-CONH₂) & Aromatic | 7.4 - 10.0 |

| ¹³C | Alkyl Chain Carbons | 14 - 61 |

| ¹³C | Aromatic Ring Carbons | 128 - 146 |

Infrared (IR) spectroscopy identifies the functional groups within this compound by measuring the absorption of infrared radiation corresponding to specific molecular vibrations. The FTIR spectrum provides a distinct fingerprint of the molecule.

Analysis of the FTIR spectrum confirms key structural features. Characteristic bands are observed in the 2800–3000 cm⁻¹ region, which are attributed to the C–H stretching vibrations of the long hexadecyl alkyl chain. msu.edu A strong absorption band around 1700 cm⁻¹ corresponds to the C=O stretching vibration of the amide group. msu.edu Additionally, bending vibrations from the alkyl substituent are typically identified near 1400 cm⁻¹. msu.edu

Table 2: Principal FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2800 - 3000 | C-H Stretching | Hexadecyl Alkyl Chain |

| ~ 1700 | C=O Stretching | Amide Group |

Ultraviolet-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within the molecule, primarily those involving conjugated π-systems. For this compound, the UV absorption is dominated by the nicotinamide portion of the molecule, which acts as the chromophore.

The pyridinium ring system of nicotinamide contains conjugated double bonds that absorb UV radiation, typically in the 200 to 400 nm range. msu.edu While the hexadecyl chain itself does not absorb in this region, its attachment to the nicotinamide ring can cause minor shifts in the absorption maximum (λmax) compared to unsubstituted nicotinamide. The spectrum is expected to show a strong absorption band characteristic of the π → π* transitions within the aromatic ring system.

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

For this compound (as a cation), the molecular formula is C₂₂H₃₉N₂O⁺. HRMS analysis would be expected to show a molecular ion peak ([M]⁺) corresponding to its calculated exact mass. This high degree of accuracy helps to distinguish the compound from other molecules with the same nominal mass. Further analysis using tandem mass spectrometry (MS/MS) can reveal structural information through controlled fragmentation of the molecular ion. Expected fragmentation pathways would include the cleavage of the bond between the alkyl chain and the nitrogen atom, leading to the loss of the hexadecyl group, as well as fragmentation patterns characteristic of the nicotinamide ring structure.

Table 3: Calculated Mass Data for this compound Cation

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₂H₃₉N₂O⁺ |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the premier method for the separation, identification, and quantification of this compound. Given the compound's structure, which features a polar, cationic headgroup and a very long, nonpolar alkyl tail, a reverse-phase HPLC (RP-HPLC) method is most suitable.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, would be used. The separation is achieved by using a polar mobile phase. Due to the high hydrophobicity of the C16 chain, the mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), run in a gradient elution mode. Starting with a higher proportion of water and gradually increasing the organic solvent concentration allows for the effective elution of the highly retained this compound from the column. Detection is commonly performed using a UV detector set to the λmax of the nicotinamide chromophore. This method allows for the determination of both the purity of the compound and its concentration in a sample.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds. For a molecule with a high boiling point like this compound, specific GC methodologies are required for successful analysis. The long hexadecyl chain significantly decreases the compound's volatility, often necessitating derivatization to convert it into a more volatile form suitable for GC analysis.

A common approach for similar long-chain fatty acid amides involves derivatization to improve thermal stability and chromatographic behavior. While direct analysis of nicotinamide has been achieved by converting it to 3-cyanopyridine, a more likely strategy for this compound would focus on the amide group or the entire molecule to ensure it transitions into the gas phase without degradation. The chromatographic separation is typically performed on a capillary column with a stationary phase chosen based on the polarity of the analyte. For this compound, a non-polar or mid-polarity column, such as one with a phenyl polysiloxane-based stationary phase, would be appropriate.

The process involves injecting the prepared sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column. The separation occurs as the compound interacts with the stationary phase. Compounds with lower boiling points and weaker interactions elute faster, resulting in shorter retention times. A flame ionization detector (FID) is commonly used for the detection of organic compounds like this compound, offering high sensitivity. When coupled with a mass spectrometer (GC-MS), the technique can provide structural information for definitive identification.

Table 1: Illustrative Gas Chromatography (GC) Parameters for the Analysis of a Derivatized Long-Chain Fatty Acid Amide

| Parameter | Condition |

|---|---|

| GC System | Gas Chromatograph with FID or Mass Spectrometer |

| Column | Restek Stabilwax® (30 m x 0.25 mm x 0.25 µm) or similar |

| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |

| Inlet Temperature | 250°C |

| Oven Program | Initial 60°C, ramp at 15°C/min to 210°C, then ramp at 30°C/min to 280°C, hold for 10 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300°C (for FID) |

Ion Exchange Chromatography (IEC)

Ion Exchange Chromatography (IEC) separates molecules based on their net charge. This technique is highly applicable to this compound due to the presence of the nicotinamide functional group. The pyridine (B92270) ring in the nicotinamide moiety contains a nitrogen atom that can be protonated under acidic conditions, conferring a net positive charge on the molecule. This allows it to interact with a negatively charged stationary phase in a process known as cation exchange chromatography.

The analysis would involve dissolving the compound in a suitable mobile phase and loading it onto a cation exchange column. A significant challenge in the IEC analysis of this compound is its hydrophobic nature, stemming from the long C16 alkyl chain. This hydrophobicity can lead to non-specific binding with the polymeric resin of the stationary phase, potentially causing poor peak shape and inefficient elution. To overcome this, the mobile phase often includes an organic solvent to reduce hydrophobic interactions.

Elution is typically achieved by increasing the ionic strength (salt concentration) or changing the pH of the mobile phase. An increasing salt gradient competes with the protonated analyte for binding sites on the stationary phase, eventually displacing and eluting the this compound. This method allows for the separation of this compound from uncharged or negatively charged impurities.

Table 2: Typical Components for Ion Exchange Chromatography of this compound

| Component | Description/Example |

|---|---|

| Chromatography Type | Cation Exchange Chromatography |

| Stationary Phase (Resin) | Sulfonated or carboxylated cation-exchange resin with a coated polymeric substrate to minimize hydrophobic interactions. |

| Mobile Phase (Buffer A) | Aqueous buffer at a pH below the pKa of the pyridine nitrogen (e.g., 20 mM phosphate buffer, pH 3.0). |

| Mobile Phase (Buffer B) | Buffer A with a high concentration of a salt (e.g., 1 M NaCl). |

| Elution Method | Linear gradient from Buffer A to Buffer B. An organic modifier (e.g., acetonitrile) may be included in both buffers. |

| Detection | UV-Vis spectroscopy at ~260 nm (absorbance maximum of the nicotinamide ring). |

Specialized Analytical Approaches

X-ray Absorption Spectroscopy

X-ray Absorption Spectroscopy (XAS), particularly the Near-Edge X-ray Absorption Fine Structure (NEXAFS) technique, is a powerful tool for probing the electronic structure of molecules. This method can provide detailed information about the local atomic environment and chemical bonding within this compound. By tuning the energy of a soft X-ray beam and monitoring the absorption, core-level electrons (e.g., from carbon, nitrogen, and oxygen) can be excited into unoccupied molecular orbitals.

For this compound, NEXAFS spectra could be recorded at the C, N, and O K-edges. The resulting spectra would reveal distinct absorption features corresponding to transitions into various π* and σ* orbitals. Analysis of the N and O K-edge spectra would be particularly insightful for characterizing the electronic structure of the nicotinamide headgroup. These spectra are sensitive to the interaction between the delocalized π-orbitals of the pyridine ring and the amide substituent. While the long hexadecyl chain is primarily composed of C-C and C-H single bonds and would contribute mainly to the σ* region of the carbon K-edge spectrum, its presence is not expected to significantly alter the core electronic structure of the nicotinamide moiety itself. Theoretical calculations can support the interpretation of experimental spectra, helping to assign spectral features to specific electronic transitions and molecular orbitals.

Table 3: Expected Information from X-ray Absorption Spectroscopy of this compound

| Absorption Edge | Information Gained |

|---|---|

| Nitrogen K-edge | Probes the unoccupied molecular orbitals associated with the pyridine ring and amide nitrogen atoms. Sensitive to the local chemical environment and π-system delocalization. |

| Oxygen K-edge | Provides information on the electronic structure of the carbonyl group (C=O) in the amide linkage. |

| Carbon K-edge | Reveals transitions into π* orbitals of the pyridine ring and carbonyl group, as well as σ* orbitals associated with the entire molecule, including the alkyl chain. |

Isotope Ratio Mass Spectrometry (IRMS)

Isotope Ratio Mass Spectrometry (IRMS) is a technique used to measure the relative abundance of isotopes in a sample with very high precision. When coupled with a gas chromatograph (GC-C-IRMS), it allows for the compound-specific isotope analysis of individual components in a mixture. For this compound, this technique would typically be used to determine the carbon (¹³C/¹²C) or nitrogen (¹⁵N/¹⁴N) isotope ratios.

The analysis involves introducing the sample into a GC, where this compound (often after derivatization to a more volatile form like a fatty acid methyl ester or amide) is separated from other components. The separated compound is then combusted (for ¹³C) or reduced (for ¹⁵N) in a reactor, converting it into a simple gas (CO₂ or N₂) while preserving the original isotopic ratio. This gas is then introduced into the IRMS, which precisely measures the ratios of the isotopic masses (e.g., 45/44 for CO₂).

These isotopic signatures can provide information about the synthetic pathway or the origin of the precursors used to make the compound. For example, the ¹³C/¹²C ratio can reflect the photosynthetic pathway of the plant source from which the hexadecanoic acid precursor was derived. The precision of IRMS allows for the detection of very small variations in isotopic abundance.

Table 4: Example Isotope Ratio Data for a Related Fatty Acid Amide

| Compound | Isotope Ratio | Theoretical Abundance Ratio (¹³C/¹²C) | Measured Ratio in Sample | Interpretation |

|---|---|---|---|---|

| Oleamide (C18H35NO) | ¹³C/¹²C | ~19.8% (relative to ¹²C peak) | 22.5% (relative to ¹²C peak) | Slightly higher than predicted, indicating a possible contribution from another co-eluting species or a specific biological origin. |

Surface Characterization Techniques (e.g., Sessile Drop Method for Contact Angle)

The surface properties of this compound, particularly its hydrophobicity, can be characterized using surface-sensitive techniques. The sessile drop method is a common and straightforward technique for measuring the contact angle of a liquid droplet on a solid surface, which provides a quantitative measure of wettability. A smaller contact angle (<90°) indicates higher wettability (hydrophilic surface), while a larger contact angle (>90°) signifies lower wettability (hydrophobic surface).

To perform this measurement, a surface would first be prepared with a thin, uniform film of this compound. A micro-syringe is then used to carefully deposit a small droplet of a probe liquid (e.g., water, glycerol, diiodomethane) onto the surface. A goniometer equipped with a camera captures the profile of the droplet, and software is used to calculate the angle formed at the three-phase (solid-liquid-gas) interface.

Given the long, nonpolar hexadecyl chain, a surface of this compound is expected to be highly hydrophobic, resulting in a large contact angle with a polar liquid like water. By using several probe liquids with different known surface tensions, it is possible to calculate the surface free energy of the this compound film, providing deeper insight into its surface characteristics.

Table 5: Predicted Contact Angles of Various Liquids on a this compound Surface

| Probe Liquid | Expected Contact Angle (θ) | Indication |

|---|---|---|

| Water | > 90° | Hydrophobic (low wettability) |

| Glycerol | ~70-90° | Moderately low wettability |

| Diiodomethane | < 30° | High wettability by nonpolar liquid |

Note: These values are estimations based on the expected hydrophobic nature of a long alkyl chain-containing molecule.

Computational Chemistry Applications in Compound Research

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a cornerstone of computational chemistry, used to model the physical movement of atoms and molecules over time. For a molecule like N-Hexadecylnicotinamide, which possesses a flexible sixteen-carbon alkyl chain and a polar nicotinamide (B372718) headgroup, MD simulations are invaluable for exploring its vast conformational landscape. nih.govnih.govkoreascience.kr

By solving Newton's equations of motion for a system of interacting atoms, MD simulations can predict how this compound behaves in various environments, such as in aqueous solution, at an oil-water interface, or in the presence of a biological membrane. The simulation tracks the trajectory of each atom, providing a detailed picture of the molecule's dynamic behavior. nih.govnih.gov

Key applications for this compound include:

Conformational Sampling: Identifying the most stable and frequently adopted three-dimensional shapes of the molecule. This involves analyzing the torsion angles along the hexadecyl chain and the orientation of the nicotinamide ring.

Solvation and Aggregation: Simulating how the amphiphilic nature of the molecule drives its self-assembly into larger structures like micelles or its orientation at interfaces. nih.gov

Interaction with Biomolecules: Modeling the binding of this compound to proteins or its insertion into lipid bilayers. This can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern its biological activity. nih.gov

The data generated from MD simulations, such as Root Mean Square Deviation (RMSD) and Radial Distribution Functions (RDF), provide quantitative measures of stability and structural organization.

Table 1: Representative Data from a Hypothetical MD Simulation of this compound

| Simulation Parameter | Description | Hypothetical Value |

|---|---|---|

| RMSD of Backbone | Measures the average deviation of the molecule's backbone atoms from a reference structure over time, indicating conformational stability. | 2.5 ± 0.5 Å |

| Radius of Gyration (Rg) | Indicates the compactness of the molecule. A smaller Rg suggests a more folded conformation. | 8.1 ± 0.3 Å |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to a solvent, useful for studying hydrophobic effects. | 650 Ų |

| End-to-End Distance of Alkyl Chain | Measures the flexibility and extension of the hexadecyl chain. | 18.5 ± 2.0 Å |

Quantum Chemical Calculations for Electronic Structure

While MD simulations excel at describing molecular motion, quantum chemical calculations are necessary to understand the electronic structure that dictates a molecule's reactivity and properties. northwestern.edulsu.edu Methods like Density Functional Theory (DFT) are frequently employed to solve the electronic Schrödinger equation, providing a detailed map of electron distribution. semanticscholar.orgresearchgate.net

For this compound, DFT calculations can elucidate:

Charge Distribution: Calculating the partial atomic charges reveals the polarity of the molecule, highlighting the electronegative nitrogen and oxygen atoms in the nicotinamide ring as potential sites for hydrogen bonding. semanticscholar.org

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions.

These calculations provide fundamental insights that can explain experimental observations and predict the outcomes of chemical reactions. researchgate.netnih.gov

Table 2: Hypothetical Quantum Chemical Properties of this compound (Calculated via DFT)

| Property | Description | Hypothetical Value |

|---|---|---|

| Dipole Moment | A measure of the overall polarity of the molecule. | 4.8 Debye |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. | -6.2 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. | -0.8 eV |

| HOMO-LUMO Gap | Indicator of chemical reactivity and electronic excitation energy. | 5.4 eV |

Multiscale Modeling of Complex Systems

Many biological and material science problems involving molecules like this compound span multiple length and time scales, making them computationally prohibitive for a single simulation method. nih.govsiam.org Multiscale modeling addresses this challenge by combining different computational techniques, each suited for a specific scale. youtube.com

Given its amphiphilic character, studying the self-assembly of this compound into a large aggregate or its interaction with a cell membrane would benefit greatly from a multiscale approach: escholarship.org

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method treats a small, chemically active region of the system (e.g., the nicotinamide headgroup during an enzymatic reaction) with high-accuracy quantum mechanics, while the rest of the system (the alkyl chain, solvent, and protein) is modeled with computationally cheaper classical mechanics (MM).

Coarse-Graining (CG): For very large systems and long timescales, such as the formation of a micelle, CG models can be used. In this approach, groups of atoms are represented as single "beads," reducing the number of particles in the simulation and allowing for the exploration of large-scale phenomena that are inaccessible to all-atom simulations. youtube.com

These methods bridge the gap between electronic-level detail and macroscopic behavior, providing a more complete understanding of the system. nih.gov

Predictive Algorithms and Machine Learning in Chemical Space

The vastness of "chemical space"—the collection of all possible molecules—presents a significant challenge in drug discovery and materials science. skoltech.rufrontiersin.org Predictive algorithms and machine learning (ML) are transforming this field by enabling the rapid screening and property prediction of virtual compounds. youtube.comnih.govfriedler.net

In the context of this compound, these approaches can be applied to:

Quantitative Structure-Activity Relationship (QSAR): ML models can be trained on a dataset of nicotinamide derivatives and their measured biological activities to create a QSAR model. This model can then predict the activity of new, unsynthesized analogs, including variations of the this compound alkyl chain.

ADME-Tox Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of drug candidates is crucial. Deep neural networks and other ML algorithms can be trained on large datasets to predict these properties for molecules like this compound early in the design process. nih.gov

Exploring Chemical Space: Generative models can explore the chemical space around this compound to propose novel molecules with optimized properties, such as improved binding affinity or better permeability. skoltech.rufrontiersin.org

These predictive tools accelerate the discovery process by prioritizing the most promising candidates for synthesis and experimental testing. arxiv.orgnih.gov

Computational Design of New Chemical Entities

The ultimate goal of many computational chemistry efforts is the rational design of new molecules with specific, tailored functions. This process integrates the methods described in the previous sections into a cohesive workflow. nih.govnih.gov

Starting with this compound as a scaffold, a computational design strategy could involve:

Target Identification and Binding Site Analysis: Using molecular docking to identify potential binding sites on a target protein.

Virtual Screening: Screening large libraries of virtual compounds against the target to identify initial "hits" with favorable binding energies and interactions.

Scaffold Hopping and Fragment-Based Design: Modifying the this compound scaffold by replacing the nicotinamide headgroup or altering the alkyl chain with different fragments to improve target affinity and specificity. mdpi.com

Lead Optimization: Using MD simulations and free energy calculations (e.g., MM-PBSA) to refine the structure of promising hits, enhancing their binding affinity and optimizing their pharmacokinetic properties. nih.gov

In Silico Property Prediction: Employing ML models to ensure that the newly designed molecules have desirable ADME-Tox profiles before committing to chemical synthesis. semanticscholar.org

This iterative, computation-driven cycle significantly reduces the time and cost associated with the traditional trial-and-error approach to discovering new drugs and materials. semanticscholar.orgmdpi.com

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Routes for Derivatives

The synthesis of N-Hexadecylnicotinamide and its derivatives is a key area of ongoing research, aimed at improving efficiency, yield, and the diversity of accessible analogues. Current synthetic strategies often involve the acylation of hexadecylamine (B48584) with nicotinoyl chloride or the amidation of nicotinic acid with hexadecylamine, sometimes employing coupling agents. Future explorations in synthetic chemistry are likely to focus on several key areas.

One promising direction is the development of greener and more sustainable synthetic methods. This includes the use of enzymatic catalysis, which could offer high selectivity and milder reaction conditions compared to traditional chemical methods. Additionally, flow chemistry presents an opportunity for the continuous and scalable production of this compound and its derivatives, potentially leading to higher purity and reduced waste.

Furthermore, research is anticipated to expand into the synthesis of a wider array of derivatives to probe structure-activity relationships. This could involve modifications to both the nicotinamide (B372718) ring and the hexadecyl chain. For instance, introducing substituents on the pyridine (B92270) ring could modulate the electronic properties and biological targets of the molecule. Similarly, altering the length, branching, or introducing unsaturation in the alkyl chain could significantly impact its physicochemical properties, such as solubility and membrane permeability. The development of efficient methods for such modifications will be crucial for unlocking the full therapeutic and industrial potential of this class of compounds. Some examples of synthetic approaches for related long-chain alkyl amides and nicotinamide derivatives are summarized in the table below. rsc.orgbeilstein-journals.orgnih.govnih.govyoutube.com

Table 1: Synthetic Strategies for Related Amide Compounds

| Synthetic Approach | Description | Potential Application for this compound Derivatives |

|---|---|---|

| Acyl Chloride Method | Reacting an amine with an acyl chloride. This is a common method for amide synthesis. | Synthesis of this compound by reacting hexadecylamine with nicotinoyl chloride. |

| Amidation with Coupling Agents | Direct condensation of a carboxylic acid and an amine using a coupling agent to facilitate the reaction. | A versatile method for creating a library of N-alkylnicotinamide derivatives with varying alkyl chains. |

| Enzymatic Synthesis | Utilizing enzymes like lipases to catalyze the amidation reaction under mild conditions. | A "green chemistry" approach that can offer high chemo- and regioselectivity for complex derivatives. |

| Flow Chemistry | Continuous synthesis in a microreactor system, allowing for precise control over reaction parameters. | Scalable and efficient production of this compound with high purity. |

This table is based on general synthetic methodologies for amides and may be applicable to the synthesis of this compound and its derivatives.

Deeper Elucidation of Biological Mechanisms in Diverse Systems

While the biological activities of nicotinamide are well-documented, the specific mechanisms of action for this compound are less understood. researchgate.net The addition of the long alkyl chain significantly increases its lipophilicity, suggesting that its biological effects may be distinct from its parent molecule. Future research is expected to delve into these mechanisms across various biological systems.

A key area of investigation will be the interaction of this compound with cellular membranes. Its amphiphilic nature suggests it may intercalate into lipid bilayers, potentially modulating membrane fluidity, protein function, and signaling pathways. Understanding these interactions is fundamental to deciphering its cellular effects.

Furthermore, researchers are likely to explore the metabolic fate of this compound. It is important to determine whether it acts as a prodrug, releasing nicotinamide intracellularly, or if the intact molecule has its own unique biological targets. Studies on its metabolism will be crucial for understanding its pharmacokinetics and potential therapeutic applications. The pharmacological activity of fatty acid amides is a growing field of research, and this compound fits within this class of signaling lipids. nih.govmdpi.com

Investigations into its role in cellular signaling pathways are also anticipated. For instance, given nicotinamide's role as a precursor to NAD+, a critical coenzyme in cellular metabolism and a substrate for enzymes like sirtuins and PARPs, it is plausible that this compound could influence these pathways. nih.gov Elucidating its impact on cellular energy metabolism, DNA repair, and inflammatory responses will be a significant focus of future research.

Advancements in Analytical Characterization Protocols

As research into this compound and its derivatives expands, the need for robust and sensitive analytical methods for their detection and quantification becomes paramount. The development of advanced analytical protocols is crucial for pharmacokinetic studies, metabolism research, and quality control.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS, is expected to remain a cornerstone for the analysis of this compound in complex biological matrices. nih.gov Future advancements will likely focus on improving the sensitivity and specificity of these methods, enabling the detection of trace amounts of the compound and its metabolites. The development of stable isotope-labeled internal standards for this compound will be essential for accurate quantification. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy will continue to be a powerful tool for the structural elucidation of this compound and its derivatives. slu.se Advanced NMR techniques could be employed to study its conformation and interactions with biological macromolecules.

Moreover, there is a growing need for methods to analyze the "amidome," the complete set of fatty acid amides in a biological system. mdpi.comspringernature.comdntb.gov.ua Developing targeted and untargeted lipidomics approaches that include this compound will provide a more comprehensive understanding of its endogenous roles and its interplay with other lipid signaling molecules.

Table 2: Analytical Techniques for the Characterization of this compound and Related Compounds

| Analytical Technique | Application | Future Advancements |

|---|---|---|

| LC-MS/MS | Quantification in biological samples (e.g., plasma, tissues). | Increased sensitivity, high-throughput screening methods, and development of specific internal standards. |

| NMR Spectroscopy | Structural confirmation and conformational analysis. | Application of 2D and 3D NMR techniques to study interactions with membranes and proteins. |

| Lipidomics Platforms | Comprehensive analysis of the fatty acid amide profile in a biological system. | Integration of this compound into targeted and untargeted lipidomics workflows. |

| FTIR Spectroscopy | Characterization of functional groups and studying hydrogen bonding interactions. | In-situ analysis of membrane interactions and conformational changes. |

This table outlines general analytical techniques applicable to long-chain amide compounds.

Predictive Modeling for Sustainable Chemical Design

Predictive modeling and computational chemistry are poised to play a significant role in the future research of this compound. These in silico approaches can accelerate the design and development of new derivatives with desired properties while minimizing experimental costs and environmental impact.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate the structural features of this compound derivatives with their biological activities. mdpi.com These models can then be used to predict the activity of novel, unsynthesized compounds, guiding the selection of the most promising candidates for synthesis and testing.

Molecular docking and molecular dynamics simulations can provide insights into the potential binding modes of this compound with biological targets such as enzymes and receptors. scribd.comresearchgate.net This can help in understanding its mechanism of action at a molecular level and in designing derivatives with improved binding affinity and selectivity.

Furthermore, predictive models can be used to assess the absorption, distribution, metabolism, and excretion (ADME) properties and potential toxicity of new derivatives. This "fail early, fail fast" approach can help in identifying and deprioritizing compounds with unfavorable pharmacokinetic or toxicological profiles, leading to a more sustainable and efficient drug discovery process.

Synergistic Research with Other Chemical Classes and Applications

The unique properties of this compound make it a promising candidate for synergistic research with other chemical classes to enhance therapeutic efficacy or create novel materials.

In the realm of medicine, there is potential for combination therapies where this compound could be used alongside other active pharmaceutical ingredients. For example, its ability to modulate membrane properties could potentially enhance the cellular uptake of other drugs. Given the role of nicotinamide in cellular metabolism, this compound could be explored for its potential to synergize with compounds that target metabolic pathways in diseases like cancer. nih.govresearchgate.net The combination of NAD+ precursors with other geroprotective compounds is an emerging strategy in healthspan research. nih.govresearchgate.net